

Application Notes and Protocols: ACT-335827 in Rodent Models of Addiction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACT-335827

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These application notes provide a comprehensive overview of the use of **ACT-335827**, a selective orexin-1 receptor (OX1R) antagonist, in rodent models relevant to the study of addiction. Due to the limited availability of public data on **ACT-335827** in classic addiction models, this document also includes illustrative data from other selective OX1R antagonists to demonstrate the expected pharmacological effects.

Introduction to ACT-335827

ACT-335827 is an orally available and brain-penetrant selective antagonist of the orexin-1 receptor (OX1R).[1][2] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, motivation, and reward processing. The selective blockade of OX1R is a promising therapeutic strategy for treating substance use disorders, as this receptor is heavily implicated in the reinforcing and motivational aspects of drugs of abuse. Preclinical studies suggest that OX1R antagonists can attenuate the rewarding effects of drugs and reduce drug-seeking behaviors.[3]

Data Presentation: Efficacy of Selective OX1R Antagonists in Rodent Models of Addiction

While specific quantitative data for **ACT-335827** in canonical addiction models are not readily available in published literature, the following tables present representative data from studies using other selective OX1R antagonists, such as SB-334867 and C4X3256. This information illustrates the potential effects of selective OX1R blockade on nicotine and cocaine-related behaviors in rodents.

Table 1: Effect of a Selective OX1R Antagonist (C4X3256) on Nicotine Self-Administration in Rats

Treatment Group	Dose (mg/kg, p.o.)	Mean Active Lever Presses (\pm SEM)	Mean Inactive Lever Presses (\pm SEM)	Mean Nicotine Infusions (\pm SEM)
Vehicle	-	15.2 \pm 2.1	2.5 \pm 0.6	10.1 \pm 1.5
C4X3256	3	12.8 \pm 1.9	2.1 \pm 0.5	8.5 \pm 1.3
C4X3256	10	9.5 \pm 1.5	2.3 \pm 0.4	6.3 \pm 1.0
C4X3256	30	7.1 \pm 1.1	1.9 \pm 0.3	4.7 \pm 0.7

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings for selective OX1R antagonists.[\[4\]](#)

Table 2: Effect of a Selective OX1R Antagonist (SB-334867) on Cue-Induced Reinstatement of Cocaine Seeking in Rats

Treatment Group	Dose (mg/kg, i.p.)	Mean Active Lever Presses during Reinstatement (\pm SEM)
Vehicle	-	45.3 \pm 5.2
SB-334867	10	28.7 \pm 4.1*
SB-334867	20	15.1 \pm 3.5**

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings for selective OX1R antagonists.[\[1\]](#)[\[5\]](#)

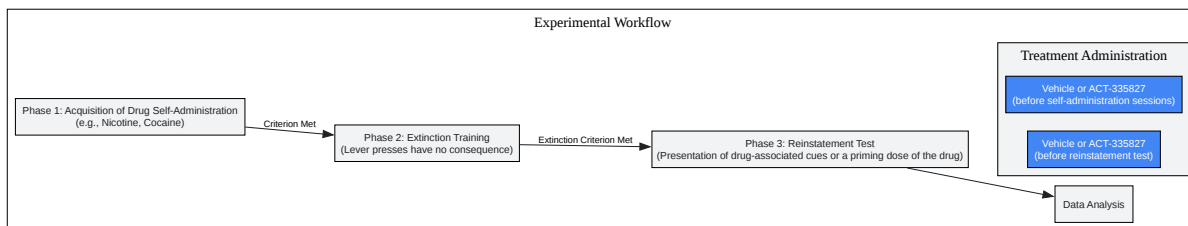
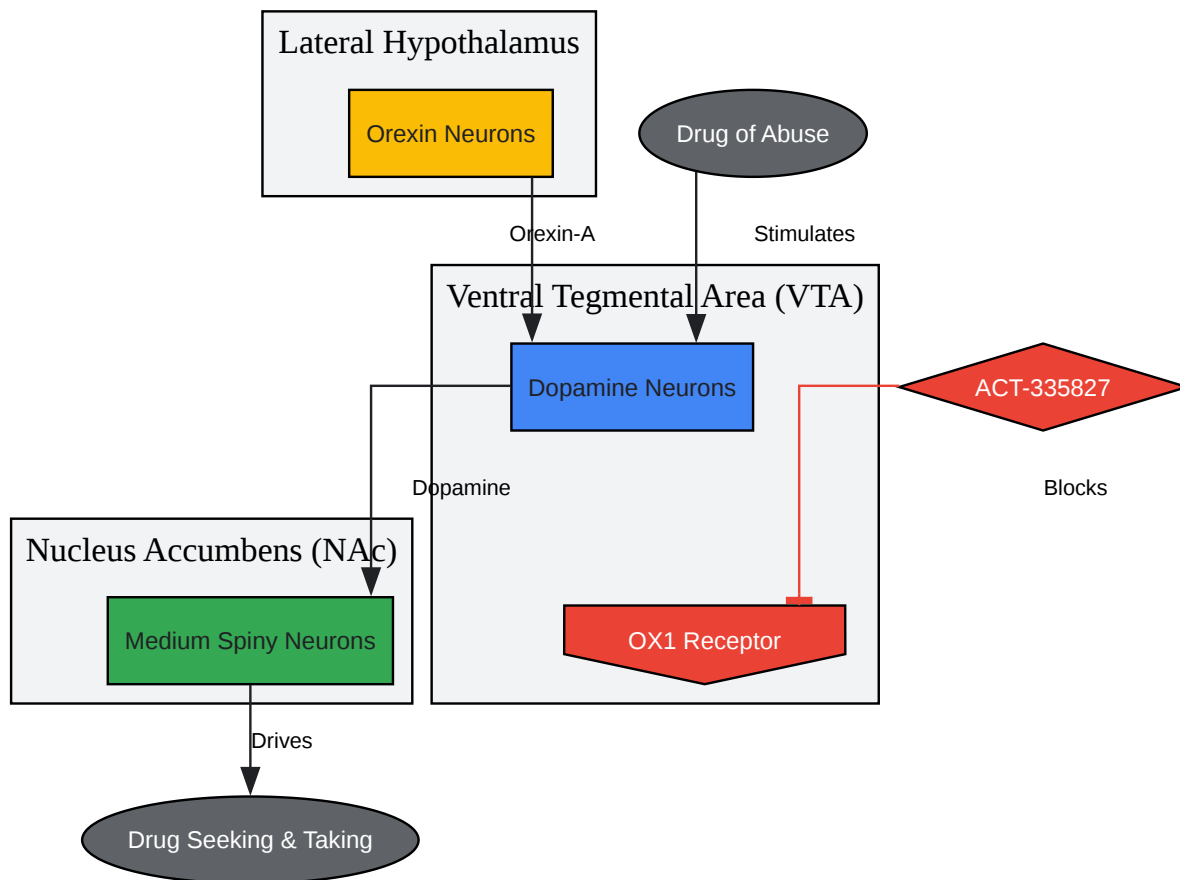
Table 3: Effect of **ACT-335827** on Compulsive Behavior in a Schedule-Induced Polydipsia (SIP) Model in Rats

ACT-335827 has been shown to decrease compulsive drinking behavior in a schedule-induced polydipsia model in rats, without affecting normal water intake in their home cage.[3] This suggests a potential role for **ACT-335827** in modulating compulsive aspects of behavior, a key feature of addiction. Specific quantitative data from these studies are not publicly available.

Signaling Pathways and Experimental Workflows

Orexin-1 Receptor Signaling in Addiction

The diagram below illustrates the proposed mechanism by which a selective OX1R antagonist like **ACT-335827** may reduce drug-seeking behavior. Orexin neurons in the lateral hypothalamus project to various brain regions involved in reward and motivation, including the ventral tegmental area (VTA). Orexin-A, acting on OX1 receptors in the VTA, enhances dopamine release in the nucleus accumbens, a key process in drug reinforcement. By blocking OX1R, **ACT-335827** can attenuate this orexin-driven enhancement of the dopamine system, thereby reducing the motivation to seek and take drugs.



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- To cite this document: BenchChem. [Application Notes and Protocols: ACT-335827 in Rodent Models of Addiction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605164#act-335827-in-rodent-models-of-addiction]

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